1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine
CAS No.:
VCID: VC10970499
Molecular Formula: C15H22N2O4S
Molecular Weight: 326.4 g/mol
* For research use only. Not for human or veterinary use.
![1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine -](/images/structure/VC10970499.png)
Description |
1-(Ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are widely recognized for their diverse applications in medicinal chemistry, particularly as intermediates in drug discovery and development. This article provides an in-depth exploration of the compound's structure, properties, synthesis, and potential applications. Synthesis PathwayThe synthesis of 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine typically involves:
Applications and Biological Relevance4.1 Medicinal Chemistry
Although specific biological activities for this compound are not well-documented, its structural similarity to other bioactive piperazines suggests potential utility in drug discovery. 4.2 Chemical Intermediates Research Findings and Data TableLimitations and Future DirectionsWhile the compound exhibits promising structural features, its pharmacological profile remains underexplored. Future research should focus on:
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Product Name | 1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine |
Molecular Formula | C15H22N2O4S |
Molecular Weight | 326.4 g/mol |
IUPAC Name | 1-(4-ethylsulfonylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone |
Standard InChI | InChI=1S/C15H22N2O4S/c1-3-22(19,20)17-10-8-16(9-11-17)15(18)12-21-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 |
Standard InChIKey | JJZSCTQSOKZQCP-UHFFFAOYSA-N |
SMILES | CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C |
Canonical SMILES | CCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)C |
PubChem Compound | 770526 |
Last Modified | Apr 15 2024 |
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